REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH2:6][CH2:5]2.[CH3:12][O:13]C(Cl)Cl>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([CH:12]=[O:13])[CH:11]=1)[O:8][CH2:7][CH2:6][CH2:5]2
|
Name
|
|
Quantity
|
13.74 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CCCOC2=CC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8.78 mL
|
Type
|
reactant
|
Smiles
|
COC(Cl)Cl
|
Name
|
|
Quantity
|
20.15 mL
|
Type
|
catalyst
|
Smiles
|
Cl[Ti](Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 10 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The whole is stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
poured into ice-cold water
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CCCOC2=C(C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.7 g | |
YIELD: PERCENTYIELD | 38.7% | |
YIELD: CALCULATEDPERCENTYIELD | 108.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |